Gymnastatin R

CAS No.:

Cat. No.: VC1948098

Molecular Formula: C23H33Cl2NO4

Molecular Weight: 458.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H33Cl2NO4 |

|---|---|

| Molecular Weight | 458.4 g/mol |

| IUPAC Name | (2E,4E,6R)-N-[(1R,2S,3S,5R)-1,7-dichloro-2,5-dihydroxy-8-oxo-3-bicyclo[3.3.1]non-6-enyl]-4,6-dimethyldodeca-2,4-dienamide |

| Standard InChI | InChI=1S/C23H33Cl2NO4/c1-4-5-6-7-8-15(2)11-16(3)9-10-19(27)26-18-13-22(30)12-17(24)20(28)23(25,14-22)21(18)29/h9-12,15,18,21,29-30H,4-8,13-14H2,1-3H3,(H,26,27)/b10-9+,16-11+/t15-,18+,21+,22-,23+/m1/s1 |

| Standard InChI Key | WDCSNVYLZCMUNB-WFXSWVRYSA-N |

| Isomeric SMILES | CCCCCC[C@@H](C)/C=C(\C)/C=C/C(=O)N[C@H]1C[C@]2(C[C@@]([C@H]1O)(C(=O)C(=C2)Cl)Cl)O |

| Canonical SMILES | CCCCCCC(C)C=C(C)C=CC(=O)NC1CC2(CC(C1O)(C(=O)C(=C2)Cl)Cl)O |

Introduction

Chemical Properties and Structure

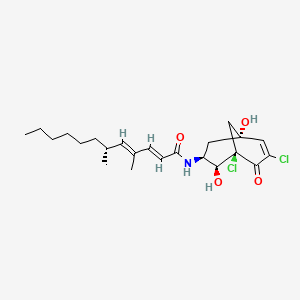

Gymnastatin R possesses a complex chemical structure with several distinctive features. It is characterized by its molecular formula C₂₃H₃₃Cl₂NO₄ and has a molecular weight of 458.4 g/mol . The structure of Gymnastatin R includes a bicyclo[3.3.1]nonane ring system with chlorine atoms at positions 1 and 7, hydroxyl groups at positions 2 and 5, and a ketone group at position 8 . It also contains a (2E,4E,6R)-4,6-dimethyldodeca-2,4-dienamide side chain.

Key Chemical Properties

The following table summarizes the essential chemical properties of Gymnastatin R:

| Property | Value |

|---|---|

| IUPAC Name | (2E,4E,6R)-N-[(1R,2S,3S,5R)-1,7-dichloro-2,5-dihydroxy-8-oxobicyclo[3.3.1]non-6-en-3-yl]-4,6-dimethyldodeca-2,4-dienamide |

| Molecular Formula | C₂₃H₃₃Cl₂NO₄ |

| Molecular Weight | 458.4 g/mol |

| Exact Mass | 457.178664 g/mol |

| InChI | InChI=1S/C23H33Cl2NO4/c1-4-5-6-7-8-15(2)11-16(3)9-10-19(27)26-18-13-22(30)12-17(24)20(28)23(25,14-22)21(18)29/h9-12,15,18,21,29-30H,4-8,13-14H2,1-3H3,(H,26,27)/b10-9+,16-11+/t15-,18?,21?,22?,23?/m1/s1 |

| Melting Point | Not available in provided data |

| Appearance | Not available in provided data |

The structure of Gymnastatin R includes several functional groups that contribute to its biological activity, including amide, hydroxyl, and ketone groups, as well as two chlorine atoms . The compound features a unique bicyclo[3.3.1]nonane core structure, which distinguishes it from some other members of the gymnastatin family .

Structural Characteristics

Gymnastatin R possesses several key structural elements that define its chemical behavior and biological activity:

-

A bicyclo[3.3.1]nonane ring system forming the core of the molecule

-

An unsaturated amide side chain with E-configuration at two double bonds

-

Two methyl groups and a hexyl chain in the dienamide portion

These structural features, particularly the reactive functional groups and the unique bicyclic core, are believed to play crucial roles in the compound's biological activities .

Isolation and Characterization

Source and Isolation

Gymnastatin R was isolated from the mycelial methanol extract of the fungal strain Gymnascella dankaliensis . This fungus was originally separated from a marine sponge of the genus Halichondria . The isolation process involved bioassay-guided fractionation using a combination of chromatographic techniques.

The typical isolation procedure for compounds like Gymnastatin R involves:

-

Cultivation of the fungal strain G. dankaliensis

-

Extraction of the mycelium with methanol

-

Fractionation using Sephadex LH-20 column chromatography

-

Further purification using silica gel column chromatography

-

Final purification by reversed-phase High-Performance Liquid Chromatography (HPLC)

This process allows for the isolation of Gymnastatin R along with other bioactive metabolites from the same fungal source, including Gymnastatin Q and Dankastatins A and B .

Structural Determination

The structural elucidation of Gymnastatin R was accomplished through comprehensive spectroscopic analysis . The stereochemical configuration was established using various Nuclear Magnetic Resonance (NMR) techniques, including one-dimensional and two-dimensional methods .

Key spectroscopic methods employed in the structural characterization included:

-

¹H NMR and ¹³C NMR for basic structural determination

-

COSY (Correlation Spectroscopy) for hydrogen-hydrogen correlation

-

HMBC (Heteronuclear Multiple Bond Correlation) for long-range carbon-hydrogen correlation

-

NOESY (Nuclear Overhauser Effect Spectroscopy) for spatial proximity determination

-

High-Resolution Mass Spectrometry (HRMS) for molecular formula confirmation

The stereochemistry of Gymnastatin R, particularly at the bicyclo[3.3.1]nonane core and the dienamide side chain, was determined through detailed analysis of coupling constants and Nuclear Overhauser Effect (NOE) correlations .

Biological Activities

Anticancer Properties

Gymnastatin R has demonstrated significant biological activities, particularly growth inhibition against cancer cell lines. In initial studies, Gymnastatin R exhibited growth inhibitory effects against the murine P388 leukemia cell line . This activity is consistent with other members of the gymnastatin family, several of which have shown promising anticancer potential.

The following table summarizes the biological activities of Gymnastatin R and some closely related compounds:

| Compound | Cancer Cell Line | Activity |

|---|---|---|

| Gymnastatin R | P388 (leukemia) | Growth inhibition |

| Gymnastatin Q | P388 (leukemia) | Growth inhibition |

| Gymnastatin Q | BSY-1 (breast cancer) | Appreciable growth inhibition |

| Gymnastatin Q | MKN7 (stomach cancer) | Appreciable growth inhibition |

| Dankastatin A | P388 (leukemia) | Growth inhibition |

| Dankastatin B | P388 (leukemia) | Growth inhibition |

While specific data on Gymnastatin R's potency and selectivity against human cancer cell lines is limited in the available literature, the growth inhibitory effects observed suggest potential applications in cancer research .

Mechanism of Action

-

The presence of electrophilic functional groups, particularly the chloroenone moiety, suggests potential for covalent interactions with biological nucleophiles such as proteins .

-

The bicyclo[3.3.1]nonane core structure may enable specific binding interactions with cellular targets involved in cancer cell proliferation .

-

The compound may disrupt cellular pathways similar to other halogenated natural products derived from tyrosine .

Further research is needed to determine the specific cellular targets and molecular mechanisms underlying the biological activities of Gymnastatin R.

Related Compounds and Biosynthesis

Gymnastatin Family

Gymnastatin R belongs to a larger family of natural products isolated from Gymnascella dankaliensis. This family includes:

-

Gymnastatins A-K and Q-R: These share structural similarities with Gymnastatin R but differ in specific functional groups and stereochemistry .

-

Dankastatins A and B: These compounds feature a different bicyclic core structure but were isolated from the same fungal source as Gymnastatin R .

The structural diversity within this family of compounds provides valuable insights into structure-activity relationships and potential biosynthetic pathways.

Biosynthetic Origins

Research into the biosynthesis of gymnastatin compounds suggests they originate from the merger of tyrosine and a 14-carbon polyketide fragment . The biosynthetic pathway likely involves:

-

Formation of a precursor through the combination of tyrosine and a polyketide chain

-

Electrophilic halogenation (introduction of chlorine atoms)

-

Various oxidative cyclization reactions to create the bicyclic core structures

-

Additional modifications to form the different gymnastatin and dankastatin derivatives

Chemical investigations have revealed potential relationships between different scaffolds in this family, suggesting subtle factors may influence the formation of specific structural types during biosynthesis . These findings provide valuable insights into how nature generates structural diversity from common precursors.

Synthetic Approaches

Synthetic Challenges

The synthesis of Gymnastatin R presents several challenges that must be addressed:

-

Construction of the bicyclo[3.3.1]nonane core with correct stereochemistry

-

Regioselective introduction of chlorine atoms

-

Stereoselective formation of the dienamide side chain

-

Control of multiple stereogenic centers throughout the synthesis

Research into improved synthetic methods continues, with the goal of developing efficient routes to Gymnastatin R and related compounds for further biological evaluation.

Research Applications and Future Perspectives

Gymnastatin R represents an interesting target for continued research due to its unique structural features and biological activities. Several potential applications and future research directions include:

Medicinal Chemistry Applications

The growth inhibitory properties of Gymnastatin R against cancer cell lines suggest potential applications in medicinal chemistry:

-

Development as a lead compound for anticancer drug discovery

-

Structure-activity relationship studies to identify more potent or selective derivatives

-

Use as a molecular probe to investigate cellular pathways involved in cancer progression

Future Research Directions

Several important questions remain to be addressed in future research:

-

Detailed mechanism of action studies to identify specific cellular targets

-

Comprehensive evaluation against a broader panel of cancer cell lines

-

Development of more efficient synthetic routes to enable large-scale production

-

Investigation of potential synergistic effects with established anticancer agents

-

Exploration of structure-activity relationships through the synthesis of analogues

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume